4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and thiazole groups
Preparation Methods
The synthesis of 4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Coupling Reaction: The resulting thiazole derivative is then coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Scientific Research Applications
4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide include:
N-(4-Bromo-phenyl)-2-chloro-benzamide: This compound shares structural similarities but lacks the thiazole ring, which may affect its biological activity and electronic properties.
Benzamide, N-(3-chlorophenyl)-4-bromo-: This compound has a different substitution pattern on the benzene ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, chlorine, and thiazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10BrClN2OS |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H10BrClN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21) |
InChI Key |
FPMRUNNPIPJCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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